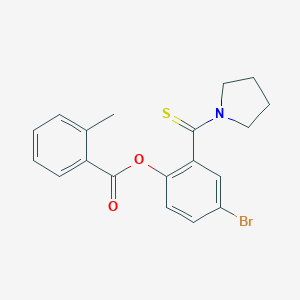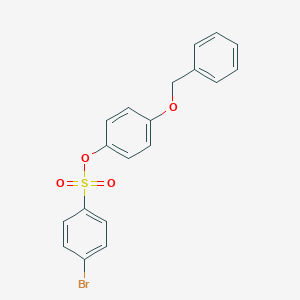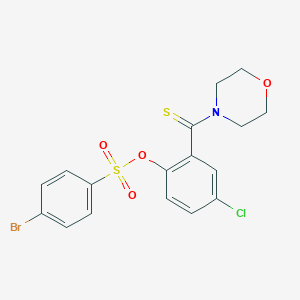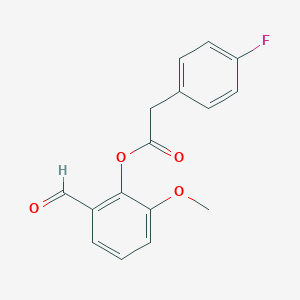
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate, also known as E-64, is a potent cysteine protease inhibitor that has been widely used in scientific research. It was first discovered in 1976 and has since been extensively studied for its various applications in biochemistry and cell biology.
Mécanisme D'action
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate acts as a covalent inhibitor of cysteine proteases by forming a thioether bond with the active site cysteine residue. This prevents the protease from cleaving its substrate, leading to the accumulation of partially degraded proteins and peptides within the cell.
Biochemical and Physiological Effects
The inhibition of cysteine proteases by 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been shown to have a wide range of biochemical and physiological effects. It has been implicated in the regulation of apoptosis, autophagy, and antigen processing and presentation. 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has also been shown to have anti-inflammatory and anti-tumor effects in various animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate in lab experiments is its potency and specificity for cysteine proteases. It is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that it can inhibit other enzymes that contain a cysteine residue in their active site, leading to potential off-target effects.
Orientations Futures
There are several potential future directions for research involving 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate. One area of interest is the development of more potent and selective inhibitors of specific cysteine proteases. Another area of interest is the use of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate as a tool for studying the role of cysteine proteases in various disease states, such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate to specific tissues or cells could expand its potential applications in both basic and clinical research.
Méthodes De Synthèse
The synthesis of 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate involves several steps, starting with the reaction of 2-methoxyphenol with thionyl chloride to form 2-methoxyphenyl chloromethyl ether. This intermediate is then reacted with morpholine to form 2-methoxy-6-(4-morpholinyl)phenyl chloromethyl ether. The final step involves the reaction of this intermediate with sodium 4-chlorobenzenesulfinate to form 2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate.
Applications De Recherche Scientifique
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate has been used extensively in scientific research, particularly in the study of cysteine proteases and their role in various biological processes. It has been shown to inhibit a wide range of cysteine proteases, including cathepsins B, H, K, L, and S, as well as papain and calpain.
Propriétés
Nom du produit |
2-Methoxy-6-(4-morpholinylcarbothioyl)phenyl 4-chlorobenzenesulfonate |
|---|---|
Formule moléculaire |
C18H18ClNO5S2 |
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
[2-methoxy-6-(morpholine-4-carbothioyl)phenyl] 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C18H18ClNO5S2/c1-23-16-4-2-3-15(18(26)20-9-11-24-12-10-20)17(16)25-27(21,22)14-7-5-13(19)6-8-14/h2-8H,9-12H2,1H3 |
Clé InChI |
WOIDDTWVPZEGHG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
SMILES canonique |
COC1=CC=CC(=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C(=S)N3CCOCC3 |
Solubilité |
3.3 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![(5E)-5-[(1-ethyl-1H-indol-3-yl)methylidene]-1-(4-methoxyphenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B306263.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-ethoxy-4-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306265.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)

![[2-Chloro-6-methoxy-4-(morpholine-4-carbothioyl)phenyl] 2-methylbenzoate](/img/structure/B306271.png)




